molecular formula C12H23NO4S B7864111 (2S)-2-cyclohexanesulfonamido-4-methylpentanoic acid

(2S)-2-cyclohexanesulfonamido-4-methylpentanoic acid

Cat. No.: B7864111
M. Wt: 277.38 g/mol
InChI Key: VJIBBLMFZBJSJX-NSHDSACASA-N
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Description

(2S)-2-cyclohexanesulfonamido-4-methylpentanoic acid is an organic compound with a complex structure that includes a cyclohexane ring, a sulfonamide group, and a methylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclohexanesulfonamido-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexanesulfonamide: This can be achieved by reacting cyclohexylamine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Introduction of the methylpentanoic acid moiety: This step involves the coupling of the cyclohexanesulfonamide with a suitable precursor of the methylpentanoic acid, such as a halogenated derivative, using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-cyclohexanesulfonamido-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the acid moiety can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(2S)-2-cyclohexanesulfonamido-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-cyclohexanesulfonamido-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentanoic acid: Similar structure but lacks the sulfonamide group.

    Cyclohexanesulfonamide: Contains the sulfonamide group but lacks the methylpentanoic acid moiety.

    (2S)-2-cyclohexylamino-4-methylpentanoic acid: Similar structure but with an amino group instead of a sulfonamide group.

Uniqueness

(2S)-2-cyclohexanesulfonamido-4-methylpentanoic acid is unique due to the presence of both the cyclohexane ring and the sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-(cyclohexylsulfonylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-9(2)8-11(12(14)15)13-18(16,17)10-6-4-3-5-7-10/h9-11,13H,3-8H2,1-2H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIBBLMFZBJSJX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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